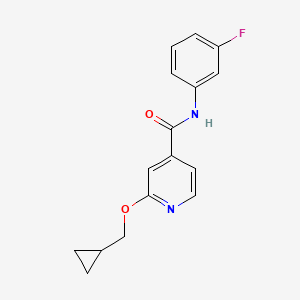

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

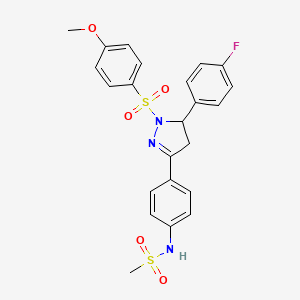

The compound “2-(cyclopropylmethoxy)-N-(3-fluorophenyl)isonicotinamide” is an organic compound containing a cyclopropyl group, a methoxy group, a fluorophenyl group, and an isonicotinamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity. The fluorophenyl group could participate in π-π interactions, and the isonicotinamide group could form hydrogen bonds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the fluorine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

1. Chemical Transformations and Synthesis

- Doubly Dearomatising Intramolecular Coupling : Isonicotinamides with specific substituents undergo cyclisation, resulting in compounds where both the nucleophilic and electrophilic heterocycles are dearomatised, demonstrating applications in complex molecular synthesis (H. Brice & J. Clayden, 2009).

- Synthesis of Carbon-11-Labeled Isonicotinamides for PET Imaging : Highlighting the use in radiotracer synthesis, potentially for brain imaging in Alzheimer's disease research, showcasing how modifications of isonicotinamide structures can contribute to medical imaging technologies (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).

2. Materials and Supramolecular Chemistry

- Co-crystal Formation : Studies on isonicotinamide with various carboxylic acids to form co-crystals reveal insights into stoichiometric variations, polymorphism, and phase transitions, important for materials science and engineering (A. Lemmerer & M. Fernandes, 2012).

- Directed Assembly of Copper(II)-Carboxylates : Utilizing isonicotinamide as a supramolecular reagent, this work exemplifies its role in the directed assembly of inorganic–organic hybrid materials, relevant for the design of coordination polymers and network structures (C. Aakeröy et al., 2003).

3. Biological Implications and Potential Therapeutic Applications

- Xanthine Oxidase Inhibitors : Design and synthesis of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as potential therapeutic agents for diseases such as gout, indicating the utility of structurally related compounds in drug discovery (Ting-jian Zhang et al., 2017).

4. Toxicity Studies

- Toxicity of Organic Fluorophores Used in Molecular Imaging : While not directly related to "2-(cyclopropylmethoxy)-N-(3-fluorophenyl)isonicotinamide", this study on the toxicity of fluorophores in molecular imaging can highlight the importance of evaluating related compounds for safety in biomedical applications (Raphael E. Alford et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-13-2-1-3-14(9-13)19-16(20)12-6-7-18-15(8-12)21-10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPFLFNPZXACSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)

![N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B3010548.png)